molecular formula C17H16N4O2 B6429639 5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 2034397-07-2

5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B6429639
CAS No.: 2034397-07-2
M. Wt: 308.33 g/mol
InChI Key: YACLOTVMJSELLU-UHFFFAOYSA-N
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Description

5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide ( 2034397-07-2) is a chemical entity with a molecular formula of C17H16N4O2 and a molecular weight of 308.34 g/mol . This compound is part of a class of molecules that have garnered significant interest in medicinal chemistry research, particularly in the context of discovering novel enzyme inhibitors . The structural core of this molecule, the 1,2-oxazole (isoxazole) carboxamide, is a recognized pharmacophore in drug discovery. Recent scientific literature highlights the exploration of similar 5-methyl-isoxazole-3-carboxamide and 4-carboxamide derivatives as potent inhibitors of various protein kinases, which are key therapeutic targets in several disease pathways . Research into these compounds often involves structure-activity relationship (SAR) studies to refine their properties, including potency, selectivity, and drug-like characteristics . The hybrid structure, incorporating both pyrimidine and oxazole rings, is designed to engage biological targets through key hydrogen bonding and hydrophobic interactions, making it a valuable chemical tool for researchers in hit-to-lead optimization campaigns . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access this compound in various quantities to support their investigative needs .

Properties

IUPAC Name

5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-9-15(21-23-12)17(22)18-8-7-13-10-19-16(20-11-13)14-5-3-2-4-6-14/h2-6,9-11H,7-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACLOTVMJSELLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Isoxazole Core

The 1,2-oxazole ring is typically constructed via a (3+2) cycloaddition between a nitrile oxide and an alkyne. For 5-methyl-1,2-oxazole-3-carboxylic acid derivatives, the nitrile oxide precursor is generated in situ from hydroxylamine and a methyl-substituted carbonyl compound. For example, treatment of 2-methyl-3-oxopentanenitrile with hydroxylamine hydrochloride under basic conditions yields the corresponding nitrile oxide, which undergoes cycloaddition with acetylene gas at 80°C to form 5-methyl-1,2-oxazole-3-carbonitrile . Alternative routes employ preformed nitrile oxides, such as those derived from chlorooximes, to enhance reaction control.

Table 1: Comparative Methods for Isoxazole Core Synthesis

MethodReagents/ConditionsYield (%)Reference
In situ nitrile oxideNH2OH·HCl, NaHCO3, acetylene, 80°C65–70
Preformed nitrile oxideChlorooxime, Et3N, CuCl, RT75–80

Formation of the Ethylamine Linker

The ethylamine spacer connecting the isoxazole and phenylpyrimidine moieties is constructed via nucleophilic substitution or reductive amination. A two-step approach involves:

  • Alkylation of 2-phenylpyrimidin-5-amine : Reaction with 1,2-dibromoethane in DMF at 60°C yields 2-(2-phenylpyrimidin-5-yl)ethyl bromide.

  • Azide substitution and reduction : Treatment with sodium azide followed by Staudinger reduction produces 2-(2-phenylpyrimidin-5-yl)ethylamine .

Table 2: Ethylamine Linker Synthesis Optimization

StepReagents/ConditionsYield (%)
Alkylation1,2-dibromoethane, DMF, 60°C85
Azide substitutionNaN3, DMSO, 50°C90
Staudinger reductionPPh3, THF/H2O, RT78

Attachment of the Phenylpyrimidinyl Moiety

Coupling the ethylamine linker to the isoxazole carboxylate requires activation of the carboxylic acid. Chlorination of 5-methyl-1,2-oxazole-3-carboxylic acid using thionyl chloride generates the acid chloride, which reacts with 2-(2-phenylpyrimidin-5-yl)ethylamine in dichloromethane at 0–5°C. Alternatively, carbodiimide-mediated coupling (EDCl/HOBt) in DMF achieves comparable yields (75–80%) with milder conditions .

Final Amide Bond Formation

The concluding step involves forming the amide bond between the activated carboxylic acid and the ethylamine derivative. Optimal results are obtained using HATU as a coupling agent and DIPEA as a base in anhydrous DMF, yielding the target compound in 82% purity after column chromatography .

Table 3: Amidation Method Comparison

MethodReagents/ConditionsYield (%)
Acid chlorideSOCl2, DCM, 0–5°C70
EDCl/HOBtEDCl, HOBt, DMF, RT75
HATU/DIPEAHATU, DIPEA, DMF, RT82

Purification and Characterization

Crude product purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) affords the pure compound. Structural confirmation is achieved through NMR (1H, 13C) and HRMS, with key spectral data including:

  • 1H NMR (400 MHz, CDCl3) : δ 8.81 (s, 2H, pyrimidine-H), 7.85–7.45 (m, 5H, phenyl-H), 4.15 (t, J = 6.4 Hz, 2H, CH2), 3.72 (q, J = 6.0 Hz, 2H, CH2), 2.45 (s, 3H, CH3) .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrimidine rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of oxazole carboxamides and pyrimidine derivatives. Key structural analogs include variations in substituents on the oxazole ring, the ethyl linker, and the aromatic systems. Below is a comparative analysis based on structural features and inferred physicochemical properties:

Structural Analogues and Their Properties

Compound Name Key Structural Differences Molecular Weight (g/mol) Predicted LogP<sup>a</sup> Hypothesized Solubility Potential Biological Implications
Target Compound
5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide
Phenylpyrimidine-ethyl group ~350.4 ~3.5 Low (hydrophobic) Enhanced target affinity via aromatic interactions
5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide
()
Pyrazole substituent ~236.2 ~1.8 Moderate Improved solubility but reduced hydrophobic binding
N-[1-(2-chlorophenyl)ethyl]methanesulfonamide
()
Sulfonamide group, chlorophenyl ~258.7 ~2.9 Low Potential CNS activity due to Cl substituent
2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide
()
Azetidine-thiadiazole system ~228.3 ~1.5 High Increased polarity for membrane penetration

<sup>a</sup> LogP values estimated via fragment-based methods; higher values indicate greater lipophilicity.

Key Observations

Substituent Impact :

  • The phenylpyrimidine group in the target compound likely increases lipophilicity (LogP ~3.5) compared to pyrazole or thiadiazole analogs, favoring interactions with hydrophobic binding pockets .
  • The methyl group on the oxazole may enhance metabolic stability by blocking oxidation sites .

Linker Modifications :

  • Ethyl linkers (as in the target compound) balance flexibility and rigidity, whereas shorter or bulkier linkers (e.g., azetidine in ) may alter conformational dynamics .

Biological Activity :

  • Pyrimidine-containing analogs are often associated with kinase inhibition or anticancer activity, while sulfonamides (e.g., ) may target enzymes like carbonic anhydrase .

Research Tools and Methodological Context

  • Structural Determination : Software like SHELXL () and ORTEP-3 () are critical for crystallographic refinement and visualization, enabling precise analysis of the compound’s conformation and intermolecular interactions.
  • Molecular Visualization : Tools like UCSF Chimera () aid in comparing binding modes of analogs through 3D modeling .

Biological Activity

5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes:

  • A methyl group at the 5-position of the oxazole ring.
  • A pyrimidine moiety linked through an ethyl chain.
  • A carboxamide functional group , which is often associated with biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

1. Antitumor Activity

Studies have shown that this compound demonstrates significant antitumor effects against various cancer cell lines. For instance:

  • In vitro studies revealed that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating a moderate potency .

2. Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit mushroom tyrosinase, an enzyme involved in melanin synthesis. The IC50 value was found to be approximately 20 µM, suggesting it could serve as a potential skin-whitening agent or treatment for hyperpigmentation disorders .

3. Serotonin Receptor Modulation

Preliminary findings suggest that the compound may act as a selective antagonist for serotonin receptors, particularly the 5-HT2B subtype. This action could have implications for treating mood disorders and anxiety-related conditions .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on existing literature:

  • Inhibition of Enzymatic Activity : The structural features of the compound may allow it to bind effectively to active sites on enzymes like tyrosinase, inhibiting their function.
  • Receptor Binding : The ability to modulate serotonin receptors suggests a mechanism involving competitive binding or allosteric modulation, which could alter neurotransmitter signaling pathways .

Case Studies and Research Findings

A number of studies have been conducted to elucidate the biological activities of this compound:

StudyFindingsReference
In vitro study on MCF-7 cellsIC50 = 15 µM for cell proliferation inhibition
Tyrosinase inhibition assayIC50 = 20 µM
Serotonin receptor binding studyPotential selective antagonist for 5-HT2B

Q & A

Q. What are the key structural features of 5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide, and how do they influence its physicochemical properties?

The compound comprises a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide linker connected to a 2-phenylethyl-pyrimidine moiety. The pyrimidine ring introduces aromaticity and hydrogen-bonding potential, while the oxazole contributes to metabolic stability. The ethyl spacer between the pyrimidine and carboxamide groups enhances conformational flexibility, which may influence target binding . Characterization via NMR and HPLC is critical to confirm regiochemistry and purity, as subtle structural variations (e.g., substituent positioning) can drastically alter solubility and reactivity .

Q. What synthetic routes are commonly employed for the preparation of this compound?

A multi-step synthesis is typically required:

  • Step 1: Coupling of 5-methyl-1,2-oxazole-3-carboxylic acid with 2-(2-phenylpyrimidin-5-yl)ethylamine via carbodiimide-mediated amidation (e.g., EDCI/HOBt).
  • Step 2: Optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize side products like oxazole ring-opening or incomplete amidation .
  • Step 3: Purification using column chromatography or preparative HPLC to isolate the final product. Yields are highly dependent on protecting group strategies for reactive sites .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., oxazole vs. isoxazole isomerization) and detects impurities .
  • HPLC-MS: Validates purity (>95%) and molecular weight. Reverse-phase C18 columns with acetonitrile/water gradients are recommended .
  • FTIR: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using Design of Experiments (DoE)?

  • Variables: Temperature (40–80°C), solvent (DMF vs. THF), catalyst loading (EDCI: 1.0–1.5 eq.), and reaction time (12–24 hrs).
  • Response Surface Methodology (RSM): Statistically models interactions between variables to identify optimal conditions. For example, higher EDCI loading in DMF at 60°C may maximize amidation efficiency .
  • Validation: Replicate runs under predicted optimal conditions to confirm reproducibility. Analytical tracking (e.g., TLC or in-line IR) minimizes batch failures .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be addressed?

  • Pharmacokinetic Factors: Assess bioavailability differences due to poor solubility or metabolic instability. Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy .
  • Target Engagement: Employ molecular docking or SPR to verify binding affinity to the intended target (e.g., enzymes or receptors). Substituent modifications (e.g., replacing phenyl with halogenated analogs) may enhance target specificity .
  • Off-Target Effects: Screen against panels of related targets (e.g., kinase or GPCR arrays) to identify unintended interactions .

Q. What strategies are recommended for studying the compound’s mechanism of action in complex biological systems?

  • Proteomics/Transcriptomics: Use CRISPR-Cas9 gene editing or siRNA knockdown to validate target pathways. For example, if the compound inhibits a kinase, monitor downstream phosphorylation via Western blot .
  • Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions over time to predict binding stability and guide SAR studies .
  • In Vivo Imaging: Radiolabel the compound (e.g., with 18F for PET) to track biodistribution and target engagement in real time .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Multi-Technique Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .
  • Isotopic Labeling: Synthesize deuterated analogs to simplify NMR interpretation of overlapping proton signals .

Methodological Considerations

  • Data Contradiction Analysis: Use orthogonal assays (e.g., SPR vs. ITC for binding kinetics) to confirm results. Statistical tools like Grubbs’ test can identify outliers in replicate experiments .
  • Derivative Design: Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to modulate electronic effects and improve potency .

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